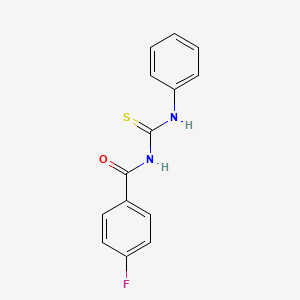![molecular formula C17H17N3O3 B5724176 3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5724176.png)
3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide, also known as NPD1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用机制
3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide exerts its effects through the activation of various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. It also regulates the expression of various genes involved in inflammation, apoptosis, and cell survival. 3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to modulate the activity of ion channels and receptors involved in neurotransmission, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It also reduces the activation of microglia and astrocytes, which are involved in neuroinflammation. 3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide promotes the survival and regeneration of neurons, as well as the formation of new synapses. It also reduces oxidative stress and regulates the expression of genes involved in lipid metabolism.
实验室实验的优点和局限性
3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also relatively easy to synthesize and purify. However, 3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide has some limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.
未来方向
There are several future directions for the study of 3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide, including the development of more potent and selective analogs for therapeutic use. Further research is needed to elucidate the mechanisms underlying its neuroprotective and anti-inflammatory effects. 3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide may also have potential applications in other diseases such as cancer and diabetes, which warrant further investigation. Additionally, the development of new methods for delivering 3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide to the brain may improve its therapeutic efficacy.
Conclusion:
In conclusion, 3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory and neuroprotective effects make it an attractive candidate for further research and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide have been discussed in this paper.
合成方法
The synthesis of 3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide involves the reaction of 3-nitrobenzoic acid with pyrrolidine and 2-aminobenzamide. The reaction is carried out under reflux in the presence of a catalyst such as triethylamine. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
科学研究应用
3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been studied extensively for its potential therapeutic properties in various diseases such as Alzheimer's, Parkinson's, and stroke. It has been shown to have anti-inflammatory and neuroprotective effects, as well as the ability to promote cell survival and regeneration. 3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide has also been studied for its role in regulating immune responses and reducing oxidative stress.
属性
IUPAC Name |
3-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(13-6-5-7-14(12-13)20(22)23)18-15-8-1-2-9-16(15)19-10-3-4-11-19/h1-2,5-9,12H,3-4,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLZUBJHAUIIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5724107.png)
![4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine](/img/structure/B5724128.png)



![2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B5724147.png)

![3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5724164.png)

![2-{[1-(4,6-dimethyl-2-pyrimidinyl)-3,5-dimethyl-1H-pyrazol-4-yl]oxy}phenol](/img/structure/B5724191.png)
![ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5724193.png)
![1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724203.png)